molecular formula C21H20FNO3 B11503452 Ethyl 4-[(3-fluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate

Ethyl 4-[(3-fluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate

Cat. No.: B11503452
M. Wt: 353.4 g/mol
InChI Key: SYAGWLMWYQBCBM-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a fluorophenyl group, an amino group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-fluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with an amine.

    Esterification: The carboxylic acid group is converted to an ester using ethanol and an acid catalyst.

    Oxidation and reduction steps: These steps are used to introduce the oxo and amino groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-fluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the double bonds in the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, ethers, and amines.

Scientific Research Applications

Ethyl 4-[(3-fluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-fluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorophenyl and amino groups allows for specific interactions with biological molecules, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Ethyl 4-[(3-fluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-[(3-chloro-4-fluorophenyl)amino]acetate: This compound has a similar structure but with a chloro group instead of a phenyl group.

    Ethyl 3-[(4-fluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate: This compound has a similar structure but with a different position of the fluorophenyl group.

    Ethyl 4-[(3-fluorophenyl)amino]-2-oxo-5-phenylcyclohex-3-ene-1-carboxylate: This compound has a similar structure but with a different position of the phenyl group.

The uniqueness of this compound lies in its specific arrangement of functional groups, which allows for unique chemical reactivity and biological activity.

Properties

Molecular Formula

C21H20FNO3

Molecular Weight

353.4 g/mol

IUPAC Name

ethyl 4-(3-fluoroanilino)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C21H20FNO3/c1-2-26-21(25)20-18(14-7-4-3-5-8-14)12-17(13-19(20)24)23-16-10-6-9-15(22)11-16/h3-11,13,18,20,23H,2,12H2,1H3

InChI Key

SYAGWLMWYQBCBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)NC2=CC(=CC=C2)F)C3=CC=CC=C3

Origin of Product

United States

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